

ER-27319: Application Notes for a Selective Syk Inhibitor

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Compound of Interest

Compound Name: ER-27319

Cat. No.: B1623812

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Introduction

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen tyrosine kinase (Syk).^{[1][2][3]} Syk is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune receptors, including the high-affinity IgE receptor (FcεRI) in mast cells.^{[2][3]} By selectively inhibiting the activation of Syk, **ER-27319** effectively blocks the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.^{[2][3][4]} This makes **ER-27319** a valuable tool for studying allergic diseases and other inflammatory conditions mediated by Syk signaling.^{[1][3]}

This document provides detailed protocols for the preparation and storage of **ER-27319** stock solutions, along with an overview of its mechanism of action and relevant signaling pathways.

Physicochemical and Solubility Data

Proper preparation of **ER-27319** solutions is critical for experimental success. The following tables summarize the key physicochemical and solubility properties of **ER-27319** and its commonly used maleate salt.

Table 1: Physicochemical Properties of **ER-27319** and **ER-27319** Maleate

Property	ER-27319	ER-27319 Maleate
Chemical Name	10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone	10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate
Formula	C ₁₈ H ₂₀ N ₂ O	C ₁₈ H ₂₀ N ₂ O.C ₄ H ₄ O ₄
Molecular Weight	Not specified in search results	396.17 g/mol [5][6][7]
CAS Number	201010-95-9[1]	1204480-26-1[5][6]
Purity	Not specified in search results	≥98%[5][6][7]

Table 2: Solubility of **ER-27319** Maleate

Solvent	Maximum Concentration
Water	75 mM[5][6][7][8]
DMSO	100 mM[5][6][7][8]

Stock Solution Preparation and Storage Protocols

Materials

- **ER-27319** or **ER-27319** maleate powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free water (for **ER-27319** maleate)
- Sterile polypropylene microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Protocol 1: Preparation of ER-27319 Maleate Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 10 mM stock solution of **ER-27319** maleate in DMSO.

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Weighing: Carefully weigh the desired amount of **ER-27319** maleate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.396 mg of **ER-27319** maleate (MW: 396.17 g/mol).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. To aid dissolution, vortex the solution thoroughly. If necessary, briefly warm the tube at 37°C or use an ultrasonic bath.^[8]
- Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^{[1][9]}

Protocol 2: Preparation of ER-27319 Maleate Stock Solution in Water (for in vitro use)

This protocol is an alternative for experiments where DMSO may interfere.

- Aseptic Technique: Work in a sterile environment.
- Weighing: Accurately weigh the required amount of **ER-27319** maleate powder.
- Dissolution: Add the calculated volume of sterile, nuclease-free water to achieve the desired concentration (up to 75 mM).^{[5][6][7][8]} Vortex vigorously to dissolve.
- Aliquotting: Dispense the aqueous stock solution into single-use aliquots.

- Storage: Store at -20°C or -80°C as described above. It is generally recommended to prepare fresh aqueous solutions and use them on the same day.[8]

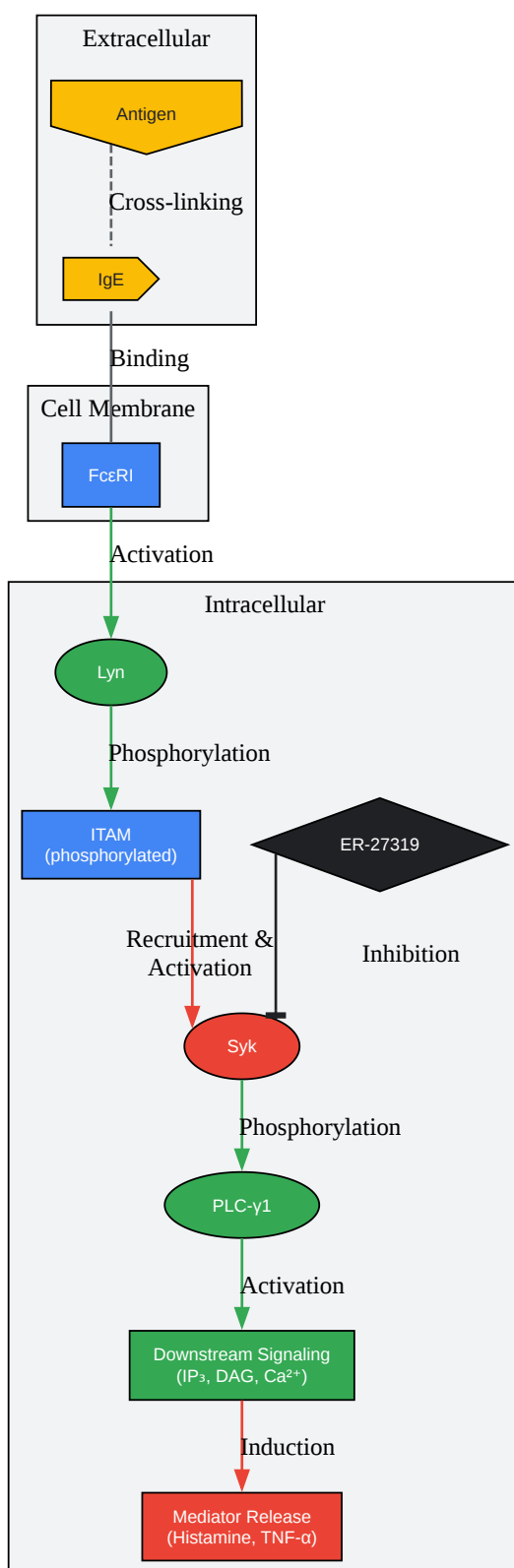
Table 3: Recommended Storage Conditions for **ER-27319** Stock Solutions

Storage Temperature	Duration	Notes
-20°C	Up to 1 month[1][9]	Seal tightly to prevent moisture absorption.
-80°C	Up to 6 months[1][9]	Preferred for long-term storage.
+4°C	Short-term (days)	Desiccate to protect from moisture.[5][6][7]

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] A common vehicle for in vivo administration involves a combination of DMSO, PEG300, Tween-80, and saline.[1]

Mechanism of Action and Signaling Pathway

ER-27319 selectively inhibits the tyrosine phosphorylation of Syk that is induced by the engagement of the FcεRI receptor in mast cells.[2][4] This inhibition is specific, as **ER-27319** does not affect the activity of the upstream kinase Lyn or the phosphorylation of the FcεRI receptor itself.[2][4] The inhibition of Syk activation subsequently blocks the entire downstream signaling cascade, including the phosphorylation of phospholipase C-γ1 (PLC-γ1), the generation of inositol phosphates, and the release of arachidonic acid.[2] This ultimately leads to the abrogation of mast cell degranulation and the secretion of inflammatory mediators such as histamine and tumor necrosis factor-alpha (TNF-α).[2][4] The IC₅₀ for the inhibition of antigen-induced mediator release is approximately 10 μM in both human and rat mast cells.[1][9]

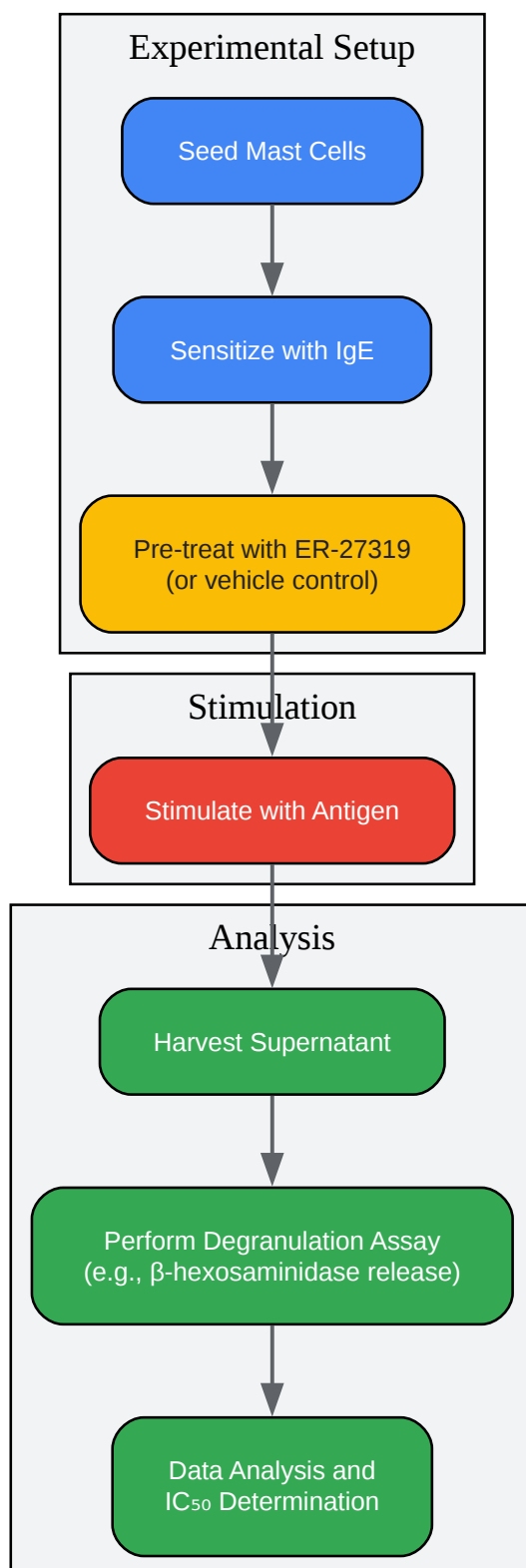


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Caption: FcεRI signaling pathway and the inhibitory action of **ER-27319** on Syk.

Experimental Workflow for Assessing ER-27319 Activity

The following diagram outlines a general workflow for evaluating the inhibitory effect of **ER-27319** on mast cell degranulation.



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Caption: General experimental workflow for studying **ER-27319**'s effect on mast cell degranulation.

Conclusion

ER-27319 is a valuable research tool for investigating Syk-mediated signaling pathways in the context of allergic and inflammatory diseases. Adherence to the proper preparation and storage protocols outlined in this document is essential for obtaining reliable and reproducible experimental results. The provided information on its mechanism of action and experimental workflows serves as a foundation for designing and executing studies involving this potent and selective Syk inhibitor.

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